5,6-Dichloro-3-iodopyrazin-2-amine
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Overview
Description
5,6-Dichloro-3-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Cl2IN3 It is characterized by the presence of chlorine and iodine atoms attached to a pyrazine ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 5,6-dichloropyrazine-2-amine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The compound is often produced in high purity and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5,6-Dichloro-3-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-iodopyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazin-2-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodopyrazin-2-amine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
5,6-Dibromopyrazin-2-amine: Contains bromine atoms instead of chlorine and iodine, leading to different reactivity patterns.
Uniqueness
5,6-Dichloro-3-iodopyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and chemical properties. This combination allows for a wider range of chemical transformations and applications compared to similar compounds.
Properties
IUPAC Name |
5,6-dichloro-3-iodopyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIBHPEVIOGGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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